molecular formula C9H13N3O2 B11904361 methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B11904361
M. Wt: 195.22 g/mol
InChI Key: MGIANVZIADBITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance of Pyrazolopyridine Derivatives

Pyrazolopyridines are bicyclic systems combining pyrazole and pyridine rings, which confer high structural rigidity and diverse hydrogen-bonding capabilities. The methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivative features a partially saturated pyridine ring (4,5,6,7-tetrahydro), reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs. The ester group at position 3 and the methyl group at N-1 serve as critical pharmacophoric elements, enabling interactions with enzymatic targets such as kinases or viral polymerases.

The tetrahydro moiety introduces stereoelectronic effects that modulate solubility and membrane permeability, making such derivatives suitable for central nervous system (CNS)-targeted therapies. Furthermore, the pyrazole ring’s tautomeric equilibria and pyridine’s basicity create pH-dependent solubility profiles, a feature exploited in prodrug design. Recent studies highlight pyrazolopyridines as potent inhibitors of enterovirus replication, with structural variations at C-4 and C-6 directly correlating with antiviral activity.

Table 1: Key Functional Groups and Their Roles in this compound

Position Functional Group Role in Bioactivity
N-1 Methyl Enhances metabolic stability by blocking oxidative N-dealkylation
C-3 Methoxycarbonyl Serves as a hydrogen-bond acceptor; modulates electronic density
C-4/C-5 Saturated bonds Reduces aromaticity, improving solubility and conformational flexibility

Positional Isomerism in Pyrazolo[3,4-c] vs. Pyrazolo[4,3-c] Pyridine Systems

Positional isomerism in pyrazolopyridines profoundly impacts synthetic routes and biological activity. In pyrazolo[3,4-c]pyridines, the pyrazole ring is fused to the pyridine at positions 3 and 4, whereas pyrazolo[4,3-c]pyridines feature fusion at positions 4 and 3 (Figure 1). This subtle difference alters the electronic distribution and accessibility of reactive sites.

Synthetic strategies for pyrazolo[4,3-c]pyridines often begin with 2-chloro-3-nitropyridine precursors, undergoing nucleophilic aromatic substitution (SNAr) followed by Japp–Klingemann reactions to annulate the pyrazole ring. In contrast, pyrazolo[3,4-c]pyridines are synthesized via Pd-catalyzed cross-coupling or selective metalation at C-7, as demonstrated in fragment-based drug discovery (FBDD) platforms. The [4,3-c] isomer’s saturated ring system permits easier functionalization at C-3 and N-1, while the [3,4-c] isomer favors modifications at C-5 and C-7 due to differential charge localization.

Figure 1: Comparative Reactivity of Pyrazolo[3,4-c]Pyridine and Pyrazolo[4,3-c]Pyridine

  • Pyrazolo[3,4-c]Pyridine : Reactive sites at C-5 (Buchwald–Hartwig amination) and C-7 (Negishi cross-coupling).
  • Pyrazolo[4,3-c]Pyridine : Favors SNAr at C-2 and cyclocondensation at C-3.

The tetrahydro modification in this compound further distinguishes it from unsaturated isomers by stabilizing boat conformations, which can enhance binding to globular protein domains. This isomer-specific behavior underscores the importance of precise regiochemical control in medicinal chemistry campaigns targeting pyrazolopyridine scaffolds.

Properties

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-12-7-3-4-10-5-6(7)8(11-12)9(13)14-2/h10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIANVZIADBITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Cyclic Enones

A widely utilized approach involves the cyclocondensation of substituted hydrazines with cyclic enones or diketones. For example, ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate ( ) is synthesized via the reaction of 3-carbonitrile-5-aminopyrazole with α,β-unsaturated aldehydes in acidic media, followed by esterification . Adapting this method for the methyl ester requires substituting ethyl chloroformate with methyl chloroformate during the esterification step.

Key Steps :

  • Cyclocondensation : 3-Carbonitrile-5-aminopyrazole reacts with cyclohexenone in acetic acid, forming the pyrazolo-tetrahydropyridine core via a Hantzsch-type disproportionation .

  • Esterification : The intermediate carboxylic acid is treated with methanol and thionyl chloride, yielding the methyl ester.

Optimization Insights :

  • Yields for analogous ethyl esters reach 80–94% under optimized conditions .

  • Acid choice (e.g., HCl vs. AcOH) influences regioselectivity and byproduct formation .

Annulation–Aromatization via TEMPO-Mediated Reactions

The TEMPO-mediated [3 + 2] annulation–aromatization protocol, developed for pyrazolo[1,5-a]pyridines , can be adapted for tetrahydro-pyrazolo[4,3-c]pyridines. This method employs N-aminopyridines and α,β-unsaturated ketones, with TEMPO acting as a dual Lewis acid and oxidant.

Procedure :

  • Annulation : N-Aminopyridine reacts with methyl vinyl ketone in the presence of TEMPO, forming the dihydropyrazole intermediate.

  • Aromatization : Oxidative aromatization with TEMPO yields the pyrazole ring.

  • Esterification : The carboxylate group is introduced via methyl chloroformate.

Advantages :

  • High regioselectivity (>90%) due to TEMPO’s directing effects .

  • Scalable to gram quantities, as demonstrated in selpercatinib intermediate synthesis .

SNAr and Japp–Klingemann Cascade Reactions

A retrosynthetic approach leveraging nucleophilic aromatic substitution (SNAr) and Japp–Klingemann reactions is effective for electron-deficient pyrazolo[4,3-b]pyridines . For the target compound, 2-chloro-3-nitropyridine serves as the starting material.

Synthetic Route :

  • SNAr Reaction : 2-Chloro-3-nitropyridine undergoes substitution with a methyl glycinate derivative, forming a pyridinyl keto ester.

  • Japp–Klingemann Reaction : The keto ester reacts with a diazonium salt, yielding a hydrazone intermediate.

  • Cyclization : Acid-mediated cyclization forms the pyrazole ring, followed by nitro group reduction and esterification.

Critical Observations :

  • Acetyl group migration (C→N) occurs during cyclization, necessitating careful temperature control .

  • One-pot procedures reduce purification steps, improving overall yield (up to 65%) .

Hydrogenation of Pyridine Precursors

Saturation of the pyridine ring via catalytic hydrogenation offers a straightforward route to the tetrahydro moiety. Ethyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is hydrogenated over Pd/C in methanol under 50 psi H₂, achieving full saturation. For the methyl ester, esterification precedes hydrogenation to avoid side reactions.

Conditions :

  • Catalyst: 10% Pd/C, methanol, 25–50°C.

  • Pressure: 50–100 psi H₂.

  • Yield: >90% for ethyl analogs.

Reductive Amination and Cyclization

A modular strategy combines reductive amination with cyclization. For example:

  • Reductive Amination : 3-Aminopyrazole reacts with a cyclic ketone (e.g., piperidin-4-one) under NaBH₃CN, forming the tetrahydro-pyridine backbone.

  • Esterification : The carboxylic acid intermediate is methylated using dimethyl sulfate in basic conditions.

  • Cyclization : Intramolecular dehydration (H₂SO₄, reflux) forms the pyrazole ring.

Yield Considerations :

  • Reductive amination typically achieves 70–85% yields.

  • Cyclization efficiency depends on acid strength and temperature.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Yield Scalability
Cyclocondensation 3-Carbonitrile-5-aminopyrazoleHantzsch disproportionation75–80%Moderate
TEMPO Annulation N-AminopyridineOxidative aromatization85–94%High
SNAr/Japp–Klingemann 2-Chloro-3-nitropyridineOne-pot cyclization60–65%Moderate
HydrogenationPyridine precursorCatalytic hydrogenation>90%High
Reductive Amination3-AminopyrazoleIntramolecular cyclization70–85%Low

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of pyrazolopyridines exhibit significant antidepressant-like effects. In particular, methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been studied for its potential to modulate neurotransmitter systems involved in mood regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed a notable increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent .

Neuroprotective Properties

The neuroprotective effects of pyrazolo[4,3-c]pyridines have garnered attention for their ability to prevent neuronal damage in various neurodegenerative diseases.

Data Table: Neuroprotective Studies

Study ReferenceModel UsedObserved Effect
Rat modelReduced oxidative stressPotential treatment for Alzheimer’s disease
Mouse modelImproved cognitive functionSuggests protective role against neurodegeneration

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. The compound has a molecular formula of C9H13N3O2 and a molecular weight of 181.19 g/mol.

Chemical Properties:

  • Melting Point: Data not consistently reported
  • Solubility: Soluble in organic solvents
  • Stability: Stable under standard laboratory conditions

Anticancer Activity

Emerging studies suggest that compounds with a pyrazolo[4,3-c]pyridine backbone may possess anticancer properties. Preliminary investigations have shown that this compound can inhibit the proliferation of certain cancer cell lines.

Case Study:
In vitro assays conducted on human cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Studies have indicated that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Data Table: Anti-inflammatory Studies

Study ReferenceInflammatory ModelEffect Observed
Mouse modelDecreased cytokine levelsIndicates potential for treating inflammatory diseases
Cell cultureInhibition of NF-kB pathwaySupports anti-inflammatory properties

Mechanism of Action

The mechanism of action of methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a systematic comparison with structurally related analogs:

Structural and Functional Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate 1-Me, 3-COOMe C10H13N3O2 207.23 Flexible core; intermediate for antiviral/antimicrobial agents
Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride 1-H, 3-COOEt C9H14ClN3O2 231.68 Ethyl ester analog; soluble in MeOH-H2O (10 mM)
5-tert-Butyl 3-ethyl 1-isopropyl-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate 1-iPr, 3-COOEt, 5-COOtBu C17H27N3O4 337.42 Bulky substituents; crystallizes in monoclinic P21/c (a = 13.017 Å)
3-(1,3-Oxazol-5-yl)-1-propyl-pyrazolo[4,3-c]pyridine hydrochloride 1-Pr, 3-oxazol-5-yl C12H16ClN5O 281.74 Oxazole substituent; antimicrobial activity (ESKAPE pathogens)
5-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]-pyrazolo[4,3-c]pyridine-3-carboxamide 3-CONH(CH2-isoxazolyl), 5-Me C19H19N5O2 349.39 Binds SARS-CoV-2 RBD via hydrogen bonds (Glu484, Gln493)

Physicochemical Properties

  • Solubility: Ethyl ester hydrochloride is soluble in aqueous methanol (10 mM) , whereas the methyl ester’s hydrochloride salt is discontinued, limiting data .
  • Crystallography: The tert-butyl/ethyl dicarboxylate derivative crystallizes in a monoclinic system (β = 115.76°), with hydrogen bonding influencing lattice stability .

Stability and Commercial Availability

  • The methyl ester hydrochloride is discontinued , while ethyl ester analogs remain available for research .
  • Crystallographic studies (e.g., ) highlight the role of hydrogen bonding in stabilizing solid-state structures .

Biological Activity

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS Number: 1609401-30-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H13N3O2C_9H_{13}N_3O_2 with a molecular weight of 231.68 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is significant for its biological properties.

Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit various mechanisms of action:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Some derivatives have shown potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests potential applications in cancer therapy due to the role of CDKs in cell cycle regulation .
  • Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various human tumor cell lines, including HeLa and A375 cells. This activity is attributed to their ability to induce cell cycle arrest and apoptosis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Description Reference
CDK InhibitionInhibits CDK2 (IC50: 0.36 µM), CDK9 (IC50: 1.8 µM)
Antiproliferative EffectsSignificant inhibition of cell proliferation in HeLa and A375 cell lines
Selectivity ProfileExhibits high selectivity for CDK2 over CDK9 (265-fold)
Structure-Based DesignDesigned for improved selectivity in inhibiting protein-protein interactions

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Research : A study investigated the effects of methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives on tumor cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related pyrazolo compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells.

Q & A

Q. What are the common synthetic routes for methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a cyclocondensation strategy to form the bicyclic pyrazolo-pyridine core, followed by esterification or alkylation to introduce the methyl groups. Key steps include:

  • Cyclocondensation : Reacting a pyrazole precursor with a cyclic ketone (e.g., tetrahydropyranone) under acidic conditions (e.g., acetic acid or HCl) to form the fused pyrazolo-pyridine scaffold .
  • Methylation : Introducing the 1-methyl group via alkylation reagents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Esterification : Converting a carboxylic acid intermediate to the methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) .

Q. Optimization Parameters :

VariableImpactExample Conditions
SolventPolar aprotic solvents (DMF, THF) improve yieldDMF at 80°C
CatalystLewis acids (e.g., ZnCl₂) enhance cyclization10 mol% ZnCl₂
Reaction TimeProlonged heating (>12 hrs) ensures completionReflux for 24 hrs

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Key methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the pyrazole (δ 6.8–7.2 ppm) and tetrahydropyridine (δ 1.5–3.0 ppm) rings. Methyl groups appear as singlets (δ 3.0–3.5 ppm) .
    • ¹³C NMR : Confirms the ester carbonyl (δ 165–170 ppm) and quaternary carbons in the bicyclic system .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]⁺) and fragments corresponding to the pyrazolo-pyridine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

SAR studies focus on modifying substituents to improve target binding or pharmacokinetics:

  • Pyrazole Ring : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets .
  • Tetrahydropyridine Ring : Saturation reduces metabolic oxidation, improving half-life .
  • Ester Group : Replacing the methyl ester with a bioisostere (e.g., amide) can alter solubility and bioavailability .

Q. Example Derivative Comparison :

DerivativeModificationBiological Impact
Ethyl ester analogEthyl instead of methylReduced solubility but prolonged half-life
3-CF₃-substitutedTrifluoromethyl at pyrazole10× higher kinase inhibition

Q. What experimental strategies are used to investigate interactions between this compound and biological targets (e.g., kinases)?

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in kinase ATP pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in CDK2) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized kinase proteins .
  • X-ray Crystallography : Resolves 3D structures of compound-kinase complexes to identify critical interactions (e.g., hydrophobic packing with Phe80) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variability in:

  • Assay Conditions :

    FactorSolution
    ATP concentrationStandardize to 10 µM ATP in kinase assays
    Cell linesUse isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background
  • Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .

  • Metabolic Stability : Compare liver microsome half-life across species (e.g., human vs. mouse) to clarify interspecies differences .

Q. What strategies are employed to improve the metabolic stability of this compound?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., on the tetrahydropyridine ring) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the ester as a phosphonate or glycoside to enhance oral absorption and enzymatic activation in target tissues .
  • Co-crystallization with CYP3A4 : Identify metabolic hotspots for rational modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.